An In-depth Technical Guide to Crotonaldehyde (but-2-enal)
An In-depth Technical Guide to Crotonaldehyde (but-2-enal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological significance of crotonaldehyde, systematically referred to as but-2-enal. This α,β-unsaturated aldehyde is a highly reactive compound with significant industrial applications and notable toxicological effects.
Core Chemical and Physical Properties
Crotonaldehyde is a colorless to pale-yellow liquid with a pungent, suffocating odor.[1][2][3][4] It is a volatile and highly flammable substance.[1][2] The majority of commercial crotonaldehyde exists as the more stable trans isomer, with the cis isomer being a minor component.[5]
Physical Properties of Crotonaldehyde
The following table summarizes the key physical properties of crotonaldehyde.
| Property | Value | References |
| Molecular Formula | C4H6O | [5] |
| Molecular Weight | 70.09 g/mol | [6] |
| Boiling Point | 102.2 - 104 °C | [3][6][7] |
| Melting Point | -76 to -69 °C | [7][8] |
| Density | 0.852 - 0.853 g/cm³ at 20°C | [8][9] |
| Vapor Pressure | 19 - 32 mmHg at 20°C | [1][7] |
| Flash Point | 13 °C (55 °F) | [8][10] |
| Autoignition Temperature | 165 °C | [9] |
| Solubility in Water | 150 - 181 g/L at 20°C | [3][9] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, diethyl ether, and ethanol. | [9] |
| Refractive Index (n20D) | 1.437 - 1.438 | [8][9] |
| Lower Explosive Limit | 2.1 - 2.95% | [8][9] |
| Upper Explosive Limit | 15.5% | [8][9] |
Chemical Reactivity
Crotonaldehyde's reactivity is dictated by the presence of both a carbonyl group and a conjugated carbon-carbon double bond.[9] This dual functionality makes it susceptible to a variety of chemical transformations.
-
Polymerization and Condensation: It can undergo polymerization or condensation, sometimes violently, in the presence of acids, alkalis, or amines.[1][6]
-
Oxidation: Crotonaldehyde can be oxidized to form crotonic acid.[9]
-
Reduction: Catalytic hydrogenation can selectively reduce the double bond to yield n-butanal or reduce both the double bond and the aldehyde group to produce n-butanol. Selective reduction of the carbonyl group leads to crotyl alcohol.[9]
-
Michael Addition: As a Michael acceptor, it can undergo addition reactions at the carbon-carbon double bond.[11]
Experimental Protocols
Synthesis of Crotonaldehyde via Aldol Condensation
The primary industrial method for synthesizing crotonaldehyde is the aldol condensation of acetaldehyde.[5][11][12]
Reaction: 2 CH₃CHO → CH₃CH=CHCHO + H₂O
Experimental Procedure Outline:
-
Reaction Setup: Acetaldehyde is introduced into a reactor containing a catalyst. While traditionally strong bases were used, modern processes may employ organic amines to ensure a milder and more controllable reaction.[13]
-
Condensation: The reaction is typically carried out at a controlled temperature, for instance, between 37-47°C, to facilitate the aldol condensation to 3-hydroxybutanal.[13]
-
Dehydration: The resulting 3-hydroxybutanal is then dehydrated under acidic conditions to yield crude crotonaldehyde. This step is often performed in a dehydration tower.[13]
-
Purification: The crude product is purified by distillation to obtain high-purity crotonaldehyde.[13]
Analytical Methods
Several analytical methods are employed for the detection and quantification of crotonaldehyde in various matrices.
Gas Chromatography (GC): GC is a common technique for the analysis of crotonaldehyde.[12] For workplace air monitoring, samples can be collected on sorbents like 2,4-dinitrophenylhydrazine (DNPH) coated filters, followed by analysis using High-Performance Liquid Chromatography (HPLC).[4]
Mass Spectrometry (MS): For enhanced sensitivity and specificity, GC can be coupled with mass spectrometry (GC-MS).[12] A highly sensitive method for analyzing crotonaldehyde-derived DNA adducts in human tissues involves liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[14]
Derivatization: To improve detection, crotonaldehyde is often derivatized. Common derivatizing agents include DNPH and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine.[12][15]
Experimental Protocol Outline for GC Analysis of Crotonaldehyde in Air:
-
Sampling: Air is drawn through a sampling tube containing a solid sorbent coated with a derivatizing agent (e.g., DNPH).
-
Elution: The trapped derivative is eluted from the sorbent using a suitable solvent.
-
Analysis: The eluate is injected into a gas chromatograph equipped with an appropriate detector (e.g., flame ionization detector or mass spectrometer) for separation and quantification.
Biological Activity and Toxicology
Crotonaldehyde is a known toxicant and a possible human carcinogen (Group C).[16] It is found in various environmental sources, including tobacco smoke, vehicle exhaust, and some foods.[17]
Metabolism
The metabolism of crotonaldehyde involves several pathways. A major route is conjugation with glutathione, a reaction that can be catalyzed by glutathione S-transferases.[18]
Toxicity and Mechanism of Action
The toxicity of crotonaldehyde is attributed to its high reactivity. It can cause severe irritation to the skin, eyes, and respiratory tract.[1] Inhalation can lead to respiratory distress and pulmonary edema.[1]
At the cellular level, crotonaldehyde can induce oxidative stress, damage mitochondrial structure and function, and interfere with energy metabolism.[19] It is known to form adducts with DNA, particularly with deoxyguanosine, which can lead to mutations and potentially contribute to its carcinogenic effects.[20] Specifically, it forms cyclic 1,N2-propanodeoxyguanosine adducts.[20] Studies have shown that crotonaldehyde exposure can lead to hepatotoxicity and the formation of neoplastic nodules in rats.[16]
References
- 1. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Crotonaldehyde | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. marketpublishers.com [marketpublishers.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. CROTONALDEHYDE CAS#: 4170-30-3 [amp.chemicalbook.com]
- 8. Crotonaldehyde [drugfuture.com]
- 9. chemcess.com [chemcess.com]
- 10. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 12. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of magnetic graphene as an adsorbent and matrix for selective enrichment and detection of crotonaldehyde in saliva by MALDI-TOF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. tceq.texas.gov [tceq.texas.gov]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. Crotonaldehyde exposure induces liver dysfunction and mitochondrial energy metabolism disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
